molecular formula C17H18ClNOS B2386383 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034517-43-4

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2386383
CAS No.: 2034517-43-4
M. Wt: 319.85
InChI Key: HYCVDUMBXSOBJW-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with a cyclopentylamine derivative, followed by the introduction of the thiophene ring through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopentylmethyl)benzamide: Lacks the thiophene ring, which may affect its chemical properties and applications.

    N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide: Lacks the chlorine atom, which may influence its reactivity and biological activity.

Uniqueness

2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is unique due to the presence of both the chlorine atom and the thiophene ring, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVDUMBXSOBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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